Methyl b-D-glucuronide sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

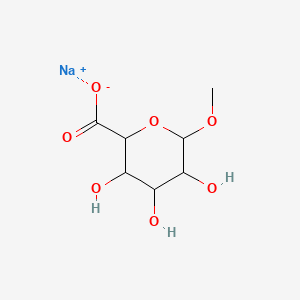

Methyl β-D-glucuronide sodium salt is a derivative of glucose where the hydroxyl groups at the C6 position are replaced by a carboxylate moiety. This compound is known for its ability to induce the production of the enzyme β-D-glucuronidase in Escherichia coli . It has significant applications in various scientific research fields, particularly in the detection and analysis of β-D-glucuronidase activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl β-D-glucuronide sodium salt can be synthesized through the esterification of glucuronic acid with methanol in the presence of a catalyst. The reaction typically involves the use of acidic or basic catalysts to facilitate the esterification process. The resulting methyl β-D-glucuronide is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of methyl β-D-glucuronide sodium salt involves large-scale esterification reactions followed by purification steps to ensure high purity. The process may include crystallization, filtration, and drying to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

Methyl β-D-glucuronide sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form glucuronic acid derivatives.

Reduction: Reduction reactions can convert the carboxylate group back to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Glucuronic acid derivatives.

Reduction: Glucose derivatives.

Substitution: Various substituted glucuronides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl β-D-glucuronide sodium salt is widely used in scientific research, including:

Chemistry: It is used as a substrate in enzymatic reactions to study the activity of β-D-glucuronidase.

Biology: The compound is used in microbiological assays to detect the presence of Escherichia coli by inducing β-D-glucuronidase production.

Medicine: It is used in diagnostic tests to detect β-D-glucuronidase activity in clinical samples.

Mecanismo De Acción

Methyl β-D-glucuronide sodium salt exerts its effects by inducing the production of β-D-glucuronidase in Escherichia coli. The enzyme β-D-glucuronidase hydrolyzes the glycosidic bond in methyl β-D-glucuronide, releasing methanol and glucuronic acid. This reaction is crucial for the detection and analysis of β-D-glucuronidase activity in various biological and environmental samples .

Comparación Con Compuestos Similares

Similar Compounds

- 8-Hydroxyquinoline-β-D-glucuronic acid sodium salt

- 4-Nitrocatechol sulfate dipotassium salt

Uniqueness

Methyl β-D-glucuronide sodium salt is unique due to its specific ability to induce β-D-glucuronidase production in Escherichia coli, making it a valuable tool in microbiological assays and biosensor development. Its structural properties and reactivity also make it distinct from other glucuronide derivatives .

Actividad Biológica

Methyl β-D-glucuronide sodium salt (CAS No. 8189-74-5) is a compound that plays a significant role in biological systems, particularly in drug metabolism and enzyme regulation. This article discusses its biological activity, mechanisms of action, and applications in research.

Overview of Methyl β-D-Glucuronide Sodium Salt

Methyl β-D-glucuronide sodium salt is a derivative of glucuronic acid, a sugar acid that is involved in various metabolic processes. It acts primarily as a substrate for the enzyme β-glucuronidase, which catalyzes the hydrolysis of glucuronides, facilitating the detoxification and elimination of various compounds from the body.

The primary biological activity of methyl β-D-glucuronide sodium salt is its role as an inducer of β-glucuronidase activity. This property is crucial for studying glucuronidation, a phase II metabolic pathway where drugs and endogenous substances are conjugated with glucuronic acid to enhance their solubility and excretion.

Enzymatic Pathway

The compound participates in the following biochemical pathway:

- Glucuronidation : Methyl β-D-glucuronide sodium salt is conjugated with various substrates by UDP-glucuronosyltransferases (UGTs).

- Hydrolysis : The resulting glucuronides are then hydrolyzed by β-glucuronidase, releasing the parent compound and allowing for its elimination.

Biological Activity Data

Research has shown that methyl β-D-glucuronide sodium salt significantly enhances the activity of β-glucuronidase in various biological systems. This enhancement is particularly useful in studies involving:

- Drug Metabolism : Understanding how drugs are processed in the liver.

- Toxicology : Evaluating the detoxification pathways for harmful substances.

Case Studies and Research Findings

- Enzyme Induction Studies : In a study involving Escherichia coli, methyl β-D-glucuronide sodium salt was found to induce the production of β-D-glucuronidase, facilitating investigations into enzyme kinetics and regulation .

- Pharmacokinetics : Research indicates that this compound can influence pharmacokinetic profiles by enhancing the metabolism of co-administered drugs through increased glucuronidation .

-

Comparative Studies : The compound has been compared with other glucuronic acid derivatives to assess its unique properties in enzyme assays:

Compound Name Structure Similarity Unique Features Methyl beta-D-glucuronide High Primarily used as a substrate for enzyme assays Beta-D-glucuronic acid Moderate Naturally occurring; not methylated 4-Methyl-beta-D-glucuronic acid sodium salt Moderate Different methylation position; varied biological activity

Applications in Research

Methyl β-D-glucuronide sodium salt has several applications across various fields:

- Pharmaceutical Research : Used to study drug interactions and metabolism.

- Toxicological Studies : Investigates how substances are detoxified in biological systems.

- Biochemical Assays : Serves as a substrate in enzymatic assays to evaluate β-glucuronidase activity.

Propiedades

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQCUKVSFZTPPA-UDGZVUODSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.